3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method includes the reaction of a bicyclic precursor with 4-methylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at low temperatures.
Reduction: LiAlH4 in dry ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the piperazine ring.
Scientific Research Applications
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylpiperazin-1-yl)carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 3-[(4-Methylpiperazin-1-yl)carbonyl]-bicyclo[2.2.1]hept-5-ene-2-carboxamide
Uniqueness
3-[(4-Methylpiperazin-1-yl)carbonyl]-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is unique due to its oxabicyclic structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H18N2O4 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h2-3,8-11H,4-7H2,1H3,(H,17,18) |
InChI Key |
SLKUSNFTDNBOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2C3C=CC(C2C(=O)O)O3 |
Origin of Product |
United States |
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